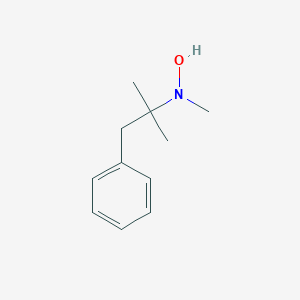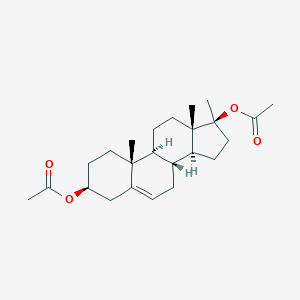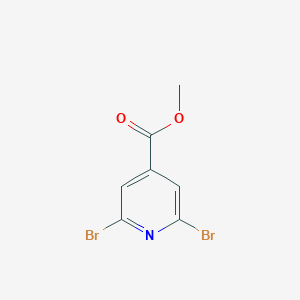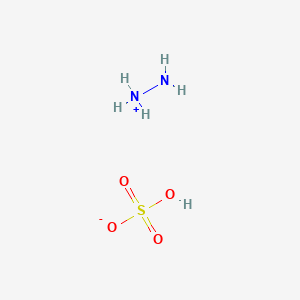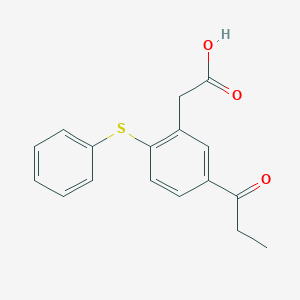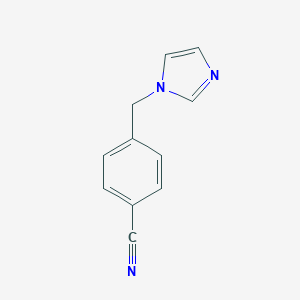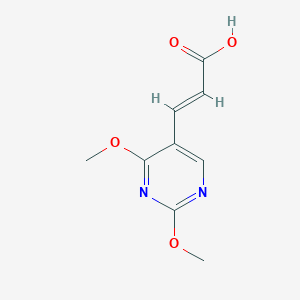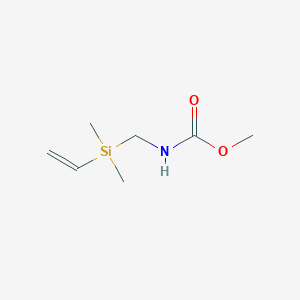
Vinyldimethyl(carbomethoxyaminomethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinyldimethyl(carbomethoxyaminomethyl)silane, also known as VDCAS, is a chemical compound used in various scientific applications. It is a silane-based compound that is widely used in organic synthesis, particularly in the development of new materials.
作用機序
The mechanism of action of Vinyldimethyl(carbomethoxyaminomethyl)silane is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This results in the formation of new bonds and the synthesis of new compounds.
生化学的および生理学的効果
Vinyldimethyl(carbomethoxyaminomethyl)silane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively non-toxic compound that is stable under normal laboratory conditions. It is not known to have any significant adverse effects on human health.
実験室実験の利点と制限
Vinyldimethyl(carbomethoxyaminomethyl)silane has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be synthesized in high yields. It is also relatively non-toxic and can be used in a wide range of applications. However, Vinyldimethyl(carbomethoxyaminomethyl)silane also has some limitations. It is not soluble in water and has a strong odor, which can make it difficult to handle in large quantities.
将来の方向性
There are several future directions for the use of Vinyldimethyl(carbomethoxyaminomethyl)silane in scientific research. One potential application is in the development of new materials for use in electronics and optics. Vinyldimethyl(carbomethoxyaminomethyl)silane could also be used in the synthesis of new drugs and biologically active compounds. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of Vinyldimethyl(carbomethoxyaminomethyl)silane.
In conclusion, Vinyldimethyl(carbomethoxyaminomethyl)silane is a versatile and useful compound that has a wide range of applications in scientific research. Its stable and easy-to-handle nature makes it an attractive option for use in laboratory experiments. Further research is needed to fully understand the potential applications and effects of Vinyldimethyl(carbomethoxyaminomethyl)silane.
合成法
The synthesis of Vinyldimethyl(carbomethoxyaminomethyl)silane involves the reaction of vinyltrimethylsilane with carbomethoxyaminomethyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride. The product is then purified by distillation or column chromatography. The yield of Vinyldimethyl(carbomethoxyaminomethyl)silane is typically high, and the compound is stable under normal laboratory conditions.
科学的研究の応用
Vinyldimethyl(carbomethoxyaminomethyl)silane has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds such as amino acids, peptides, and polymers. It is also used as a reagent in the preparation of siloxane-based materials, which have applications in the fields of electronics, optics, and biomedicine.
特性
CAS番号 |
120491-50-1 |
|---|---|
製品名 |
Vinyldimethyl(carbomethoxyaminomethyl)silane |
分子式 |
C7H15NO2Si |
分子量 |
173.28 g/mol |
IUPAC名 |
methyl N-[[ethenyl(dimethyl)silyl]methyl]carbamate |
InChI |
InChI=1S/C7H15NO2Si/c1-5-11(3,4)6-8-7(9)10-2/h5H,1,6H2,2-4H3,(H,8,9) |
InChIキー |
YJYHJYZRKCVDCW-UHFFFAOYSA-N |
SMILES |
COC(=O)NC[Si](C)(C)C=C |
正規SMILES |
COC(=O)NC[Si](C)(C)C=C |
同義語 |
Carbamic acid, [(ethenyldimethylsilyl)methyl]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



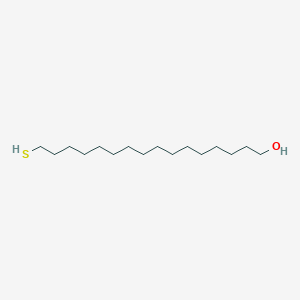
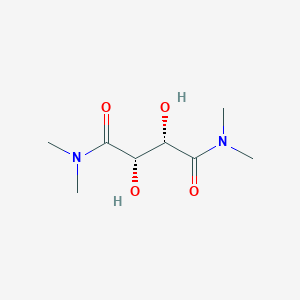
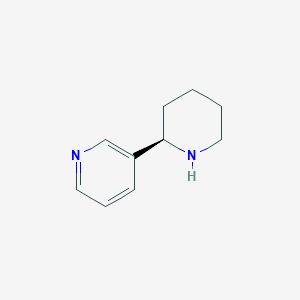
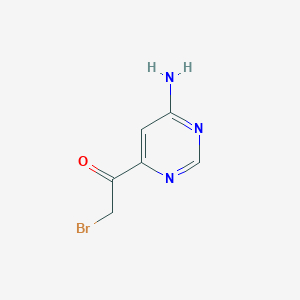
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
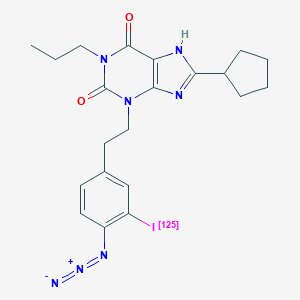
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
